

7-Fluoro-1-indanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Fluoro-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of **7-Fluoro-1-indanone**, a key building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the indanone scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.

Core Chemical and Physical Properties

7-Fluoro-1-indanone is a fluorinated aromatic ketone. Its fundamental properties are summarized below. While experimental data for some physical properties of the 7-fluoro isomer are limited, predicted values and data from closely related isomers are provided for context.

Property	Value	Citation(s)
Molecular Formula	C ₉ H ₇ FO	[1]
Molecular Weight	150.15 g/mol	[1]
IUPAC Name	7-fluoro-2,3-dihydro-1H-inden-1-one	[2]
CAS Number	651735-59-0	[1]
Boiling Point	245.1 ± 29.0 °C (Predicted)	[3]
Density	1.259 ± 0.06 g/cm ³ (Predicted)	[3]
Melting Point	Data not available. (For comparison: 5-Fluoro-1-indanone: 38-40 °C; 6-Fluoro-1-indanone: 55-62 °C)	[4][5]
Appearance	Off-white crystalline solid (for related isomers)	[5]

Spectroscopic Profile

The following tables summarize the key spectroscopic data for **7-Fluoro-1-indanone**.

Spectroscopic data for the closely related 5-Fluoro-1-indanone is provided for Infrared and Mass Spectrometry, as it is expected to be very similar.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz	Citation(s)
7.6	m	1H	Aromatic CH	-	[6]
7.3	d	1H	Aromatic CH	7.6	[6]
7.0	t	1H	Aromatic CH	8.5	[6]
3.2	t	2H	-CH ₂ - adjacent to aromatic ring	5.9	[6]
2.67-2.80	m	2H	-C(=O)-CH ₂ -	-	[6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption from the carbonyl group. Data presented is for the analogous 5-Fluoro-1-indanone and is expected to be highly representative.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Citation(s)
~1700	Strong	C=O (Aryl ketone stretch)	[7]
~3000-3100	Medium	C-H (Aromatic stretch)	[7]
~2850-2950	Medium	C-H (Aliphatic stretch)	[7]
~1600, ~1470	Medium	C=C (Aromatic ring stretch)	[7]
~1200-1300	Strong	C-F (Stretch)	[7]

Mass Spectrometry (MS)

The mass spectrum shows a prominent molecular ion peak. Data presented is for the analogous 5-Fluoro-1-indanone.

m/z	Relative Intensity	Assignment	Citation(s)
150	High	[M] ⁺ (Molecular Ion)	[7]
122	High	[M-CO] ⁺	[7]
149	Medium	[M-H] ⁺	[7]

Synthesis and Reactivity

7-Fluoro-1-indanone is a valuable synthetic intermediate. Its preparation often involves an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid

A common route to **7-Fluoro-1-indanone** involves a multi-step synthesis starting from commercially available 2-fluorobenzoic acid.[6][8]

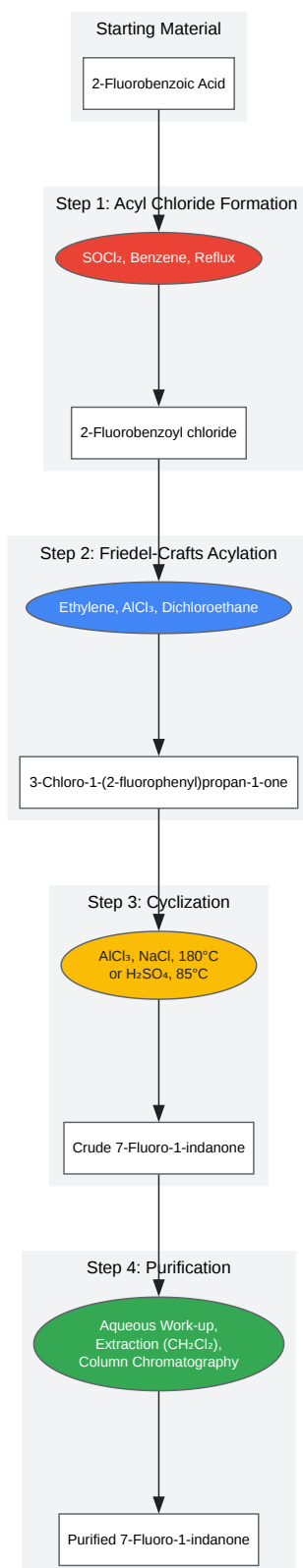
Step 1: Acyl Chloride Formation A mixture of 2-fluorobenzoic acid and thionyl chloride (SOCl₂) in a suitable solvent like benzene is refluxed until gas evolution ceases. The solvent and excess SOCl₂ are then removed under reduced pressure.

Step 2: Friedel-Crafts Acylation with Ethylene The resulting acyl chloride is dissolved in a solvent such as dichloroethane. Aluminum chloride (AlCl₃) is added, and ethylene gas is bubbled through the mixture. This step forms the 3-chloro-1-(2-fluorophenyl)propan-1-one intermediate.

Step 3: Intramolecular Friedel-Crafts Alkylation (Cyclization) The intermediate from the previous step is subjected to cyclization using a strong Lewis acid like AlCl₃, often in the presence of sodium chloride (NaCl) at elevated temperatures (e.g., 180 °C), or with concentrated sulfuric acid at a lower temperature (e.g., 85 °C).

Step 4: Work-up and Purification The reaction is quenched with an acidic aqueous solution (e.g., 4N HCl) and extracted with an organic solvent like dichloromethane (CH₂Cl₂). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

The overall workflow for this synthesis is depicted in the following diagram.

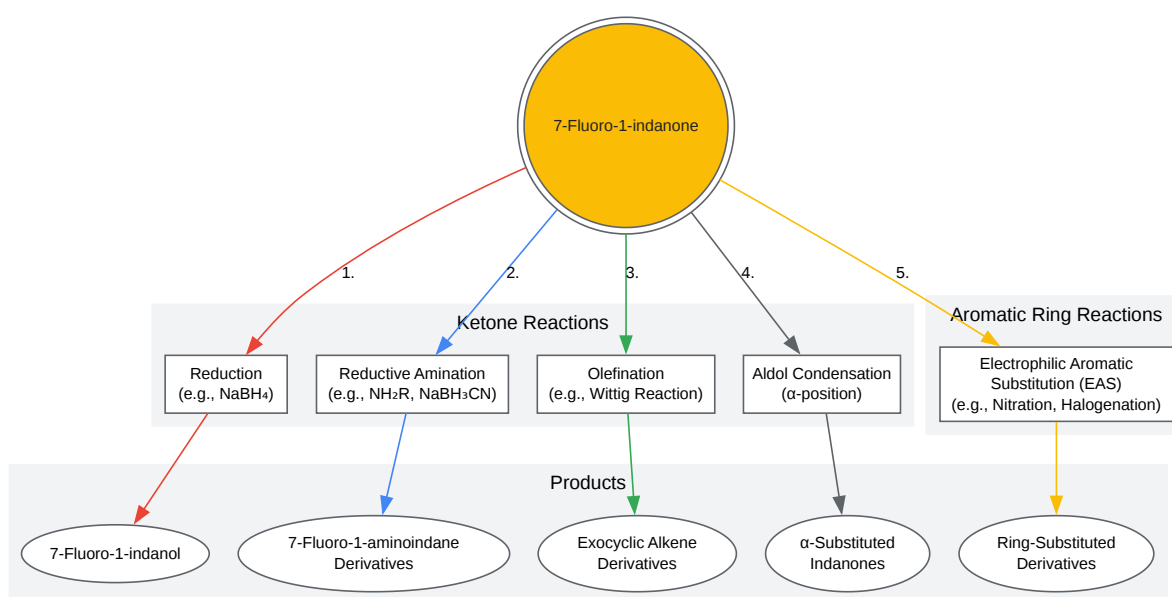


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Caption: Synthesis workflow for **7-Fluoro-1-indanone**.

General Reactivity

The indanone scaffold is a versatile platform for further chemical modifications. The reactivity is primarily centered around the ketone functional group and the activated aromatic ring.



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